4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside
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Overview
Description
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of carbohydrates. This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is Shigella , a genus of bacteria that is pathogenic to humans . This compound is used for the selective enrichment of Shigella in the presence of E. coli .
Mode of Action
It serves as a key tool for investigating diseases associated with abnormal galactoside metabolism .
Biochemical Pathways
This compound is involved in the biochemical pathways of carbohydrate metabolism and glycosylation . These processes are essential for the proper functioning of biological systems, and abnormalities in these pathways can lead to various diseases .
Result of Action
The result of the action of this compound is the selective enrichment of Shigella . This allows for the study of this bacterium in the presence of other bacteria like E. coli, facilitating research into diseases caused by Shigella .
Biochemical Analysis
Cellular Effects
The cellular effects of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside are not well-studied. It is used for the selective enrichment of Shigella in the presence of E. coli , suggesting it may have some influence on bacterial cell function
Metabolic Pathways
It is known to play a role in the study of carbohydrate metabolism, but further details, including any enzymes or cofactors it interacts with and its effects on metabolic flux or metabolite levels, are not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside typically involves the glycosylation of 4-chloro-2-cyclopentylphenol with a suitable galactosyl donor under acidic or basic conditions. Commonly used galactosyl donors include galactosyl bromide or galactosyl fluoride. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Purification is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is widely used in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Used as a substrate in enzymatic assays to study glycosyltransferases and glycosidases.
Biology: Investigates the role of glycans in cell signaling and recognition.
Industry: Utilized in the synthesis of complex carbohydrates and glycan-based materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-cyclopentylphenyl-beta-D-galactopyranoside
- 4-Bromo-2-cyclopentylphenyl-beta-D-galactopyranoside
- 4-Iodo-2-cyclopentylphenyl-beta-D-galactopyranoside
Uniqueness
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is unique due to its specific chlorine substitution, which affects its reactivity and interaction with enzymes. Compared to its analogs, the chlorine atom provides distinct electronic and steric properties, influencing the compound’s behavior in biochemical assays .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(4-chloro-2-cyclopentylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO6/c18-10-5-6-12(11(7-10)9-3-1-2-4-9)23-17-16(22)15(21)14(20)13(8-19)24-17/h5-7,9,13-17,19-22H,1-4,8H2/t13-,14+,15+,16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPLGSGCPWWFRT-DRRXZNNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=C(C=CC(=C2)Cl)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside and how does it selectively target Shigella in the presence of Escherichia coli?
A1: this compound (CPPG) is a phenolic derivative of beta-galactoside. Escherichia coli (E. coli), due to its beta-galactosidase activity, hydrolyzes CPPG into galactose and 4-chloro-2-cyclopentylphenol [, ]. While the former is a sugar molecule, the latter acts as a toxic aglycone moiety specifically for E. coli. This toxicity stems from the aglycone's ability to disrupt E. coli's cellular processes. Shigella species, on the other hand, exhibit a higher tolerance to this aglycone, allowing them to survive and multiply in the media containing CPPG [, ]. This selective toxicity forms the basis of using CPPG for enriching Shigella in samples also containing E. coli.
Q2: How effective is this compound in enriching different Shigella species?
A2: Research indicates that the efficacy of CPPG varies across different Shigella species. While it demonstrates robust enrichment for S. sonnei and S. flexneri, its effectiveness is somewhat limited for S. dysenteriae and S. boydii []. This suggests that the tolerance levels to the aglycone (4-chloro-2-cyclopentylphenol) might differ among Shigella species, influencing the effectiveness of CPPG as a selective enrichment agent. Further research could explore these variations in tolerance levels and their underlying mechanisms.
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